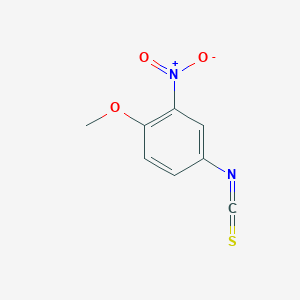
4-Methoxy-3-nitrophenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-nitrophenylisothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is a derivative of phenylisothiocyanate, characterized by the presence of methoxy and nitro functional groups on the phenyl ring
Méthodes De Préparation
The synthesis of 4-Methoxy-3-nitrophenylisothiocyanate typically involves the reaction of 4-methoxy-3-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with thiophosgene in the presence of a base, such as pyridine, to yield the isothiocyanate product. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .
Industrial production methods may involve the use of safer and more scalable reagents, such as carbon disulfide and primary amines, followed by desulfurization to form the isothiocyanate . This approach minimizes the use of highly toxic reagents and allows for larger-scale production.
Analyse Des Réactions Chimiques
4-Methoxy-3-nitrophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methoxy-3-nitrophenylisothiocyanate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-nitrophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the formation of covalent bonds with amino acids, affecting the function of enzymes and other proteins . The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
4-Methoxy-3-nitrophenylisothiocyanate can be compared with other phenylisothiocyanate derivatives, such as:
Phenylisothiocyanate: Lacks the methoxy and nitro groups, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxyphenylisothiocyanate: Similar in structure but lacks the nitro group, affecting its redox properties.
3-Nitrophenylisothiocyanate: Lacks the methoxy group, which influences its solubility and reactivity.
Propriétés
Formule moléculaire |
C8H6N2O3S |
|---|---|
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
4-isothiocyanato-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(9-5-14)4-7(8)10(11)12/h2-4H,1H3 |
Clé InChI |
ZOLOGBILGRDVSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


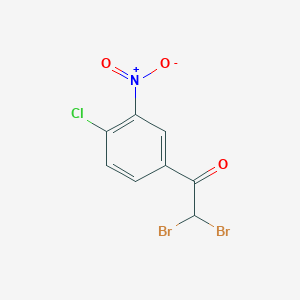
![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)
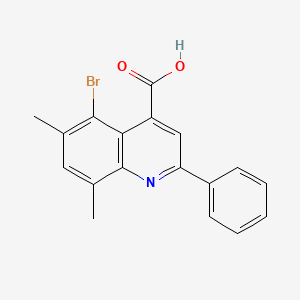
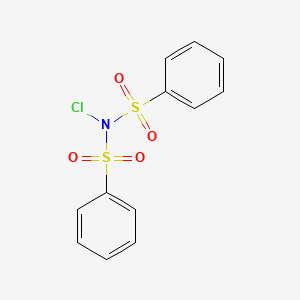
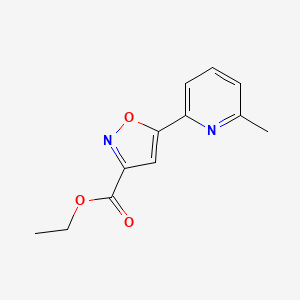

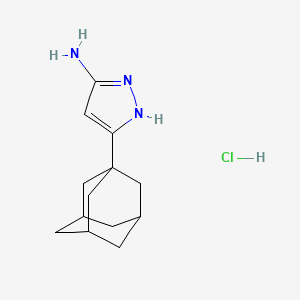
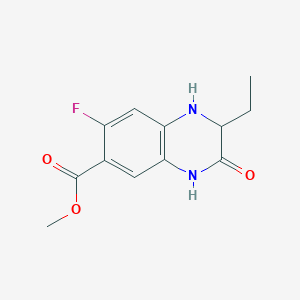
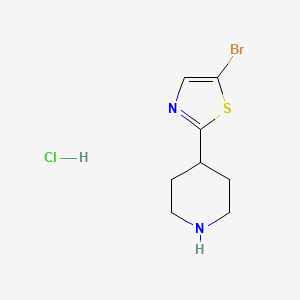
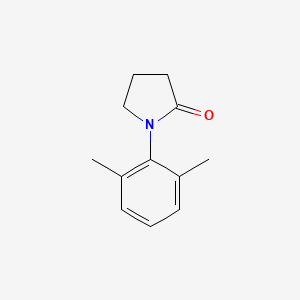
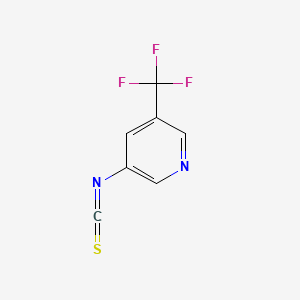
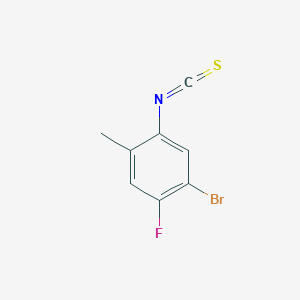
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)

